1-(1,3-Dichloropropan-2-yl)phthalazine
Description
Significance of the Phthalazine (B143731) Heterocyclic Scaffold in Chemical Research
The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. osf.iosci-hub.se Phthalazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. osf.iosci-hub.seekb.eg
Notably, the phthalazine structure is a key component in several clinically significant drugs. For instance, Azelastine is a well-known antihistamine, while Hydralazine is used as a vasodilator to treat hypertension. osf.io In the realm of oncology, the phthalazine scaffold is central to the mechanism of action of PARP (poly (ADP-ribose) polymerase) inhibitors like Olaparib, which has revolutionized the treatment of certain cancers. researchgate.netnih.gov The versatility of the phthalazine ring system allows it to interact with various biological targets, including enzymes and receptors, making it a fertile ground for drug discovery and development. nih.govmdpi.com
The Role of Halogenated Organic Moieties in Molecular Design and Reactivity
The introduction of halogen atoms, such as chlorine, into organic molecules is a powerful and widely used strategy in drug design. researchgate.net Halogenation can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. researchgate.net The presence of chlorine atoms, as in the 1,3-dichloropropyl group of the target molecule, can enhance a compound's potency and selectivity.
One of the key mechanisms by which halogens exert their influence is through the formation of "halogen bonds." This is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a Lewis base, such as an oxygen or nitrogen atom in a protein's active site. researchgate.netacs.org These bonds can contribute significantly to the stability of a drug-receptor complex, thereby enhancing the drug's efficacy. researchgate.netacs.org Furthermore, the electron-withdrawing nature of halogens can modulate the electronic properties of the entire molecule, influencing its reactivity and pharmacokinetic profile. The strategic placement of halogens can also block sites of metabolism, leading to a longer duration of action.
Structural Elucidation and Nomenclatural Aspects of 1-(1,3-Dichloropropan-2-yl)phthalazine
The compound this compound is characterized by a phthalazine ring substituted at the 1-position with a 1,3-dichloropropan-2-yl group. The systematic naming follows IUPAC conventions, clearly defining the connectivity of the atoms. The core is the phthalazine, and the substituent is a three-carbon chain (propane) where the second carbon is attached to the phthalazine ring, and the first and third carbons each bear a chlorine atom.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀Cl₂N₂ |
| Molecular Weight | 257.12 g/mol |
| LogP | ~3.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Note: These values are estimations based on computational models and the properties of similar structures, as experimental data is not available.
Research Rationale and Scope for Academic Inquiry into this compound
The rationale for investigating this compound is built upon the convergence of the proven biological importance of the phthalazine scaffold and the advantageous properties imparted by halogenation.
A comprehensive search of the scientific literature reveals a significant gap concerning this compound. There is a notable absence of published studies detailing its synthesis, characterization, or biological evaluation. This lack of information presents a clear opportunity for original research that could contribute new knowledge to the field of heterocyclic and medicinal chemistry. The synthesis itself, likely achievable through the reaction of a suitable phthalazine precursor with 1,3-dichloro-2-propanol (B29581) or a related electrophile, remains to be formally documented. iiste.orgnih.gov
The unique structural features of this compound suggest several promising avenues for research:
Anticancer Activity: Given that many phthalazine derivatives exhibit potent anticancer properties, often through enzyme inhibition (e.g., PARP, VEGFR-2), it is hypothesized that this compound could be a candidate for screening against various cancer cell lines. ekb.egnih.govnih.gov The dichloropropyl moiety could potentially interact with specific residues in enzyme active sites, leading to inhibitory activity.
Synthetic Chemistry: The two chlorine atoms on the propyl substituent are reactive sites for nucleophilic substitution. This offers a platform for the synthesis of a diverse library of new phthalazine derivatives. By reacting this compound with various nucleophiles (e.g., amines, thiols, azides), a range of novel compounds with potentially different biological activities could be generated. iiste.orgnih.gov
Enzyme Inhibition Studies: Based on the established roles of phthalazines, this compound could be investigated as an inhibitor of various enzymes implicated in disease, such as kinases, phosphodiesterases, or topoisomerases. sci-hub.senih.gov The halogenated side chain could play a crucial role in binding to these enzymatic targets.
Antimicrobial Research: The phthalazine scaffold has also been associated with antimicrobial activity. osf.ioresearchgate.net Therefore, screening this compound against a panel of bacterial and fungal strains could uncover potential applications in infectious disease research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-dichloropropan-2-yl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-9(6-13)11-10-4-2-1-3-8(10)7-14-15-11/h1-4,7,9H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXULKMOOBKQMFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2C(CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297108 | |
| Record name | 1-(1,3-dichloropropan-2-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17998-09-3 | |
| Record name | NSC114087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-dichloropropan-2-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 1,3 Dichloropropan 2 Yl Phthalazine and Analogous Structures
Retrosynthetic Analysis of 1-(1,3-Dichloropropan-2-yl)phthalazine
A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-N bond, separating the phthalazine (B143731) core from the 1,3-dichloropropan-2-yl side chain. This approach leads to two key synthons: a phthalazine anion or a related nucleophilic precursor, and an electrophilic 1,3-dichloropropane (B93676) derivative. This strategy is predicated on the principle of nucleophilic substitution, a common method for the alkylation of N-heterocycles. longdom.org
Further disconnection of the phthalazine ring itself typically involves breaking the two N-C bonds formed during the cyclization step. This leads back to a 1,2-dicarbonylbenzene derivative (or a synthetic equivalent like a phthalaldehyde or phthalic anhydride) and a hydrazine-based reagent, which are the foundational building blocks for this heterocyclic system. longdom.orgnih.gov This two-tiered retrosynthetic approach provides a clear roadmap for the synthesis of the target compound and its analogs.
Approaches to Phthalazine Ring System Formation
The construction of the phthalazine ring is a well-established area of heterocyclic chemistry, with several reliable methods available. These can be broadly categorized into classical, multicomponent, and advanced transition-metal catalyzed strategies.
Classical Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most traditional and widely employed method for phthalazine synthesis involves the cyclocondensation of a suitable benzene (B151609) derivative bearing two adjacent electrophilic centers with hydrazine or its derivatives. longdom.orgnih.gov These reactions are versatile and can be adapted to produce a wide array of substituted phthalazines.
Common starting materials include:
Phthalic anhydrides: Reaction with hydrazine hydrate (B1144303), often in the presence of acetic acid, is a primary route to phthalazinones. longdom.orglongdom.org
2-Acylbenzoic acids: These compounds react with hydrazine derivatives to yield phthalazin-1(2H)-ones. longdom.orgbu.edu.eg
Phthalimides: Treatment with hydrazine hydrate can lead to the formation of phthalazinone derivatives. longdom.orgniscpr.res.in
1,2-Dicarbonyl compounds: o-Phthalaldehyde and its derivatives readily condense with hydrazine to form the phthalazine ring. researchgate.net
The reaction conditions for these cyclocondensations are typically straightforward, often involving refluxing in a suitable solvent like ethanol (B145695) or acetic acid. Microwave irradiation has also been shown to accelerate these reactions, offering a more environmentally friendly alternative. organic-chemistry.org
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Phthalic anhydride | Hydrazine hydrate | Phthalazinone | longdom.orglongdom.org |
| 2-Aroylbenzoic acids | Hydrazine hydrate/derivatives | Phthalazin-1(2H)-one | longdom.org |
| Dimethyl phthalate (B1215562) derivative | Hydrazine | Phthalhydrazide | longdom.org |
| 2-(Bromomethyl)benzaldehydes | Arylhydrazines | 2-Substituted 1,2-dihydrophthalazines | longdom.org |
Multicomponent Reaction Strategies for Phthalazine Synthesis
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. niscpr.res.inresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. niscpr.res.in
Several MCRs have been developed for the synthesis of phthalazine derivatives, particularly fused systems like pyrazolo[1,2-b]phthalazines. A common strategy involves the one-pot reaction of phthalhydrazide, an aldehyde, and a source of active methylene (B1212753), such as malononitrile (B47326) or ethyl cyanoacetate. longdom.orgniscpr.res.in These reactions can be catalyzed by a variety of catalysts, including Lewis acids (e.g., NiCl₂·6H₂O), organocatalysts (e.g., proline), and even under catalyst-free conditions using green solvents like glycerol. longdom.orgniscpr.res.in
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Phthalhydrazide, Aromatic aldehydes, Malononitrile/Ethyl cyanoacetate | PTSA, Et₃N, [Bmim]OH, NiCl₂·6H₂O | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | longdom.orglongdom.org |
| Phthalimide, Hydrazine hydrate, Aldehyde, Malononitrile | Proline in Ethanol/Water | Pyrazolo[1,2-b]phthalazine-5,10-dione | niscpr.res.in |
| Arenes, Cyclic anhydrides, Arylhydrazine | [bmim]Br/AlCl₃, Ultrasound | Pyridazinones and Phthalazinones | researchgate.net |
Advanced Transition-Metal Catalyzed Routes for Phthalazine Scaffolds
While classical methods remain prevalent, transition-metal catalysis offers modern and often more efficient routes to the phthalazine core. These methods can provide access to substitution patterns that are difficult to achieve through traditional means.
One notable example involves the Suzuki coupling of a mono-substituted chlorophthalazine with a boronic acid or ester. longdom.org This allows for the introduction of a wide range of aryl or heteroaryl groups at a specific position on the phthalazine ring.
More recently, transition-metal-free additions to the phthalazine system have also been developed. For instance, the addition of dialkyl phosphites to phthalazin-2-ium bromide provides an efficient route to α-aminophosphonate analogues containing a phthalazine skeleton. nih.govacs.org While not a direct synthesis of the phthalazine ring itself, these methods highlight the utility of modern synthetic techniques in functionalizing the pre-formed heterocycle.
Incorporation of the 1,3-Dichloropropane Moiety
Once the phthalazine ring system is in hand, the final step in the synthesis of the target molecule is the introduction of the 1,3-dichloropropan-2-yl group. This is typically achieved through an alkylation reaction.
Nucleophilic Alkylation Strategies Utilizing 1,3-Dichloropropane Derivatives
The nitrogen atoms of the phthalazine ring are nucleophilic and can be alkylated with suitable electrophiles. The treatment of phthalazine or its derivatives with alkyl halides is a known method for producing N-alkyl phthalazinium halides. longdom.org
In the context of synthesizing this compound, a plausible approach involves the reaction of phthalazine with an electrophilic 1,3-dichloropropane derivative. A key reagent for this transformation is 1,3-dichloro-2-propanol (B29581) or a related species. For instance, phthalazinone can be alkylated with 1,3-dichloro-2-propanol in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide. nih.gov This would introduce the desired side chain, which can then be further manipulated if necessary.
C-C and C-N Bond Forming Reactions for Attaching the Side Chain
The introduction of the 1,3-dichloropropan-2-yl group onto the phthalazine scaffold is a critical transformation that can be achieved through several bond-forming strategies. The most direct and common approach involves the formation of a C-N bond via N-alkylation of a pre-formed phthalazine or phthalazinone precursor.
C-N Bond Formation via N-Alkylation:
The predominant method for attaching an alkyl side chain to a nitrogen heterocycle is through N-alkylation. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a suitable phthalazine nucleophile with an electrophilic 1,3-dichloropropan-2-yl source.
One plausible pathway starts with 1-chlorophthalazine (B19308). This key intermediate can be synthesized from phthalazinone, which is often derived from the cyclization of 2-formylbenzoic acid with hydrazine hydrate, followed by chlorination using an agent like phosphorus oxychloride (POCl₃). researchgate.netnih.gov The resulting 1-chlorophthalazine is an excellent substrate for nucleophilic substitution. However, direct reaction with an amine is challenging. A more viable approach involves the generation of a phthalazine anion or a related nucleophilic species that can react with a suitable electrophile.
Alternatively, and more directly for the target compound, is the alkylation of phthalazin-1(2H)-one. The NH group in the phthalazinone ring is nucleophilic and can be deprotonated with a suitable base to form a potent nucleophile. This anion can then react with an electrophilic partner like 1,3-dichloro-2-(tosyloxy)propane or a similar derivative where a leaving group is positioned at the 2-position of the dichloropropane chain.
A general scheme for this N-alkylation is as follows:
Step 1: Deprotonation. Phthalazin-1(2H)-one is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to generate the phthalazinone anion. sciforum.net
Step 2: Nucleophilic Attack. The electrophilic dichloropropane derivative is added to the reaction mixture. The phthalazinone anion attacks the carbon bearing the leaving group, displacing it to form the C-N bond and yield the N-substituted product. sciforum.net
The reaction of 1,4-dichlorophthalazine (B42487) with various nucleophiles is also a well-documented route for creating substituted phthalazines. jocpr.comnih.gov For instance, reaction with a carbon nucleophile, such as a malonate ester in the presence of a base, can lead to C-C bond formation at the 1-position. jocpr.comresearchgate.net To synthesize the target compound via a C-C bond, a Grignard or organolithium reagent derived from phthalazine could theoretically react with 1,3-dichloroacetone, followed by reduction of the resulting alcohol. However, N-alkylation remains the more straightforward and commonly employed strategy for such structures.
Stereoselective Introduction of the Dichloropropane Fragment
The this compound molecule contains a chiral center at the C2 position of the propane (B168953) chain. Consequently, the compound can exist as a racemic mixture of two enantiomers. The stereoselective introduction of this fragment is a significant challenge in synthetic organic chemistry, aiming to produce a single enantiomer, which is often crucial for specific biological applications.
Achieving stereoselectivity in the synthesis of such molecules can be approached in several ways:
Use of a Chiral Starting Material: The most direct method involves using an enantiomerically pure electrophile. For example, starting with a resolved, chiral form of 1,3-dichloro-2-propanol, which can be converted to a tosylate or other activated species, would transfer the pre-existing stereochemistry to the final product during the N-alkylation step.
Chiral Catalysis: Modern synthetic methods increasingly rely on chiral catalysts to induce enantioselectivity. For the N-alkylation of heterocycles, palladium-catalyzed allylic alkylation has been successfully used to create chiral centers. nih.gov While not directly applicable to the saturated dichloropropane side chain, related catalytic systems could be envisaged. A nickel-catalyzed enantioselective C(sp³)–H alkylation of saturated heterocycles has also been developed, offering a potential, albeit more advanced, strategy for the stereoselective formation of C(sp³)–C(sp³) bonds adjacent to a heteroatom. geneseo.eduspringernature.com Such a method might be adapted for C-alkylation of a phthalazine precursor.
Chiral Auxiliary Approach: A chiral auxiliary could be temporarily attached to the phthalazine ring or the dichloropropane fragment. This auxiliary would direct the alkylation reaction to occur from a specific face, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.
The choice of strategy depends on the availability of chiral starting materials and the feasibility of developing a suitable catalytic system. For many applications, synthesis of the racemate followed by chiral resolution is often the most pragmatic approach.
Optimization of Reaction Conditions and Process Efficiency
The successful synthesis of this compound on a laboratory or industrial scale hinges on the careful optimization of reaction conditions to maximize yield, minimize the formation of byproducts, and ensure the process is efficient and reproducible.
Solvent Effects and Catalysis in Target Compound Synthesis
The choice of solvent and catalyst plays a pivotal role in the outcome of the N-alkylation reaction, which is central to the synthesis of the target compound.
Solvent Effects: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. For N-alkylation of heterocycles, polar aprotic solvents are generally preferred.
Dimethylformamide (DMF): Often the solvent of choice due to its high polarity, which helps to dissolve the heterocyclic starting material and stabilize the anionic intermediate formed after deprotonation.
Acetone: A common solvent when using weaker bases like potassium carbonate. It is less polar than DMF but is often sufficient and easier to remove during workup. sciforum.net
Ionic Liquids: These have emerged as "green" alternatives that can enhance reaction rates and selectivity in N-alkylation reactions by providing a polar environment and facilitating the separation of products. organic-chemistry.org
Catalysis: While the primary N-alkylation may proceed simply with a base, catalysts can be employed to improve efficiency or enable alternative reaction pathways.
Phase-Transfer Catalysis: In reactions involving an inorganic base (like K₂CO₃) and an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to shuttle the anionic nucleophile from the solid or aqueous phase into the organic phase where the electrophile resides, thereby accelerating the reaction.
Metal Catalysis: As mentioned, transition metals like palladium and nickel are central to many modern C-N and C-C bond-forming reactions. nih.govgeneseo.edu For instance, a palladium catalyst could be used in a coupling reaction between a halogenated phthalazine and a suitable organoboron or organotin reagent bearing the dichloropropane side chain (a Suzuki or Stille coupling), though this represents a more complex C-C bond-forming strategy.
The optimization of these parameters is typically performed by systematically varying the solvent, base, catalyst, temperature, and reaction time, as illustrated in the following conceptual table.
Table 1: Conceptual Optimization of N-Alkylation Conditions
| Entry | Base | Solvent | Temperature (°C) | Outcome |
| 1 | K₂CO₃ | Acetone | Reflux | Moderate yield, potential for long reaction times. |
| 2 | NaH | DMF | Room Temp | High yield, but requires careful handling of NaH. |
| 3 | Cs₂CO₃ | DMF | 80 | Often gives higher yields due to increased solubility of the carbonate and higher nucleophilicity of the anion. |
| 4 | K₂CO₃ / TBAB | Acetonitrile (B52724) | Reflux | Improved yield/rate due to phase-transfer catalysis. |
This table is illustrative and represents typical starting points for optimization.
Yield Enhancement and Side Product Mitigation
Maximizing the yield of this compound requires careful control over the reaction to prevent the formation of unwanted side products.
Common Side Products:
O-Alkylation: In the case of phthalazin-1(2H)-one, which exists in a tautomeric equilibrium with 1-hydroxyphthalazine, alkylation can sometimes occur on the oxygen atom to form an O-substituted product. The ratio of N- to O-alkylation is highly dependent on the reaction conditions (solvent, counter-ion, temperature). Generally, polar aprotic solvents favor N-alkylation.
Dialkylation: If the alkylating agent has more than one reactive site, or if the product itself can be further alkylated, dialkylation can occur.
Elimination: The 1,3-dichloropropan-2-yl group could potentially undergo elimination reactions under strongly basic conditions or at elevated temperatures, leading to olefinic byproducts.
Reaction with Solvent: Some highly reactive intermediates might react with the solvent itself if it is not sufficiently inert.
Strategies for Yield Enhancement:
Choice of Base and Nucleophile: Using a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the phthalazinone without competing in the alkylation step.
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can suppress side reactions, which often have higher activation energies than the desired reaction.
Stoichiometry: Precise control over the molar ratios of the reactants is crucial. Using a slight excess of the less expensive reagent can help drive the reaction to completion, but a large excess of the alkylating agent could increase the risk of dialkylation.
Purification Method: Efficient purification techniques, such as column chromatography or recrystallization, are essential to isolate the desired product from any side products and unreacted starting materials, thereby ensuring the final yield is of high purity.
Divergent and Convergent Synthetic Pathways to this compound Analogues
The synthesis of a library of analogues based on the this compound structure can be approached using either divergent or convergent strategies. The choice between these pathways depends on the desired diversity of the final compounds.
Divergent Synthesis:
A divergent synthesis begins with a common intermediate which is then subjected to a variety of different reactions to create a diverse set of final products. This approach is highly efficient for generating a large number of analogues that share a common core structure.
For phthalazine analogues, a suitable divergent strategy would start with a key intermediate like 1-chlorophthalazine or 2-(1,3-dichloropropan-2-yl)phthalazin-1(2H)-one.
Starting from 1-chlorophthalazine: This versatile intermediate can react with a wide array of nucleophiles (amines, alcohols, thiols, carbon nucleophiles) to generate a library of 1-substituted phthalazines. researchgate.net
Starting from the target compound's core: One could first synthesize 2-(1,3-dichloropropan-2-yl)phthalazin-1(2H)-one. The chlorine atoms on the side chain are reactive sites. These can be substituted with various nucleophiles (e.g., azides, amines, thiols) to create a library of analogues with modifications on the side chain while keeping the phthalazinone core constant.
Convergent Synthesis:
For the synthesis of analogues of this compound, a convergent approach would involve:
Fragment 1 (Phthalazine core): A series of substituted phthalic anhydrides or 2-formylbenzoic acids could be synthesized. These would then be cyclized with hydrazine to create a variety of substituted phthalazinone cores. longdom.orgsci-hub.se
Fragment 2 (Side chain): A series of different side chains could be synthesized as electrophilic partners.
Coupling: In the final step, each of the phthalazinone cores would be coupled with a specific side chain via N-alkylation to produce the desired library of analogues. This allows for variation in both the phthalazine ring and the side chain.
Table 2: Comparison of Divergent and Convergent Strategies
| Feature | Divergent Synthesis | Convergent Synthesis |
| Concept | One common intermediate leads to many products. | Several fragments are made separately and then combined. |
| Efficiency | High for creating libraries with a common core. | Often higher overall yield for complex targets. |
| Flexibility | Limited to modifications of the initial core structure. | Allows for variation in all fragments of the molecule. |
| Example | Reacting 1-chlorophthalazine with 20 different amines. | Reacting 5 different phthalazinones with 4 different side chains to make 20 products. |
Advanced Characterization and Structural Elucidation of 1 1,3 Dichloropropan 2 Yl Phthalazine
Spectroscopic Techniques for Structural Confirmation
A multi-technique spectroscopic approach is indispensable for the complete structural elucidation of 1-(1,3-dichloropropan-2-yl)phthalazine. Each technique provides unique and complementary information, which, when combined, offers a detailed molecular portrait.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic protons of the phthalazine (B143731) ring typically appear in the downfield region (δ 7.5-9.5 ppm). nih.govchemicalbook.com The protons of the 1,3-dichloropropan-2-yl side chain would present a more complex pattern, likely a multiplet for the methine proton (CH) and diastereotopic methylene (B1212753) protons (CH₂) due to the chiral center at C2 of the propane (B168953) chain.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. The phthalazine ring carbons would resonate in the aromatic region (δ 120-155 ppm). spectrabase.comnih.gov The carbons of the dichloropropyl side chain would appear in the aliphatic region, with the carbon bonded to the phthalazine ring and the methine carbon appearing further downfield due to the influence of the nitrogen and chlorine atoms, respectively. purdue.edupurdue.edu
2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.
COSY: Would establish the coupling relationships between adjacent protons, for instance, between the methine and methylene protons of the side chain.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
HMBC: Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the 1,3-dichloropropan-2-yl side chain to the C1 position of the phthalazine ring.
Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide information about the molecular conformation and packing in the solid state.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phthalazine Aromatic Protons (H-4 to H-8) | 7.8 – 9.2 (multiplets) | - |
| Phthalazine Aromatic Carbons (C-4 to C-8a) | - | 125 – 135 |
| Phthalazine Heterocyclic Carbons (C-1, C-8b) | - | 150 – 160 |
| Dichloropropyl Methine (CH) | 4.5 – 5.0 (multiplet) | 55 – 65 |
| Dichloropropyl Methylene (CH₂Cl) | 3.8 – 4.2 (multiplets) | 45 – 55 |
Note: These are estimated chemical shift ranges and the actual values may vary.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman).
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key expected vibrations include:
C-H stretching (aromatic): ~3050-3100 cm⁻¹
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
C=N and C=C stretching (aromatic ring): ~1450-1650 cm⁻¹ nih.gov
C-N stretching: ~1300-1350 cm⁻¹
C-Cl stretching: A strong band in the region of 600-800 cm⁻¹, which is characteristic of alkyl chlorides. vulcanchem.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the phthalazine ring system, which may be weak in the IR spectrum.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C/C=N Stretch | 1450 - 1650 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (High-Resolution Mass Spectrometry and Fragmentation Studies)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization), would be used to determine the exact mass of the molecular ion. This allows for the calculation of the molecular formula (C₁₁H₁₀Cl₂N₂) with high accuracy, confirming the elemental composition. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1. nzqa.govt.nz
Fragmentation Studies: The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Loss of a chlorine atom (-Cl).
Loss of a chloromethyl radical (•CH₂Cl).
Cleavage of the C-C bond in the side chain, leading to the formation of a stable phthalazinyl-containing cation.
Fragmentation of the phthalazine ring itself. raco.catnih.gov
Table 3: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion |
| 240/242/244 | [C₁₁H₁₀Cl₂N₂]⁺ (Molecular Ion) |
| 205/207 | [M - Cl]⁺ |
| 191/193 | [M - CH₂Cl]⁺ |
| 130 | [C₈H₆N₂]⁺ (Phthalazine cation) |
Electronic Absorption and Fluorescence Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing conjugated π-systems like phthalazine.
UV-Visible Spectroscopy: The phthalazine ring system is expected to exhibit strong absorption bands in the UV region, typically corresponding to π→π* and n→π* transitions. researchgate.net The exact position and intensity of these bands can be influenced by the substitution at the C1 position.
Fluorescence Spectroscopy: Many phthalazine derivatives are known to be fluorescent. mdpi.comscispace.com An excitation and emission spectrum would characterize the compound's luminescent properties, providing information about its excited state dynamics. The quantum yield and lifetime of the fluorescence could also be determined.
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine:
The precise three-dimensional arrangement of atoms in the crystal lattice.
The absolute stereochemistry at the chiral center (C2 of the propane chain), distinguishing between the (R) and (S) enantiomers.
Detailed bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state.
While no crystal structure for this specific compound has been reported, studies on other phthalazine derivatives have provided valuable insights into their solid-state conformations. mdpi.com
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any starting materials, by-products, or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be developed. Purity would be assessed by integrating the peak area of the main component relative to any impurities, typically using a UV detector set to a wavelength where the phthalazine chromophore absorbs strongly.
Gas Chromatography (GC): Given its potential volatility, GC coupled with a mass spectrometer (GC-MS) could also be a viable technique for purity analysis and for identifying volatile impurities.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for preliminary purity checks. Different solvent systems would be tested to achieve good separation between the product and other components of the reaction mixture.
Advanced High-Performance Liquid Chromatography (HPLC) Method Development
The development of a robust High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC (RP-HPLC) method is typically the preferred approach for moderately polar heterocyclic compounds. researchgate.netThe phthalazine moiety, containing a bicyclic aromatic system, provides a strong chromophore, making UV detection a suitable and sensitive choice. researchgate.net The method development process focuses on optimizing the separation of the main compound peak from any potential impurities, such as starting materials or side-reaction products. This is achieved by systematically adjusting parameters like the mobile phase composition, column type, and flow rate. A C18 column is a common starting point for method development due to its versatility in retaining a wide range of organic molecules. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.netsigmaaldrich.comAcetonitrile is often favored for its lower viscosity and UV transparency. The ratio of organic to aqueous phase is optimized to achieve a suitable retention time and resolution.
A typical validated HPLC method would demonstrate linearity, precision, accuracy, and specificity, ensuring reliable and reproducible results for the analysis of this compound.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value/Condition | Rationale |
| Instrument | Agilent 1260 Infinity II or equivalent | Standard high-performance liquid chromatography system. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good retention and separation for heterocyclic compounds. researchgate.net |
| Mobile Phase | Acetonitrile and Water (75:25, v/v) | Common mobile phase for moderately polar analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and resolution. sigmaaldrich.com |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | The phthalazine ring system exhibits strong absorbance in the UV region. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Sample Diluent | Mobile Phase | Ensures peak shape integrity and compatibility with the system. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile byproducts that may be present from the synthesis of this compound. nih.govThe synthesis of 1-substituted phthalazines can involve starting materials like 1-chlorophthalazine (B19308) and various alkylating agents, or the cyclization of precursors with hydrazine (B178648). nih.govorganic-chemistry.orgPotential volatile impurities could therefore include residual solvents or unreacted starting materials such as derivatives of 1,3-dichloropropane (B93676).
In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. For chlorinated compounds, the isotopic pattern of chlorine (35Cl and 37Cl) in the mass spectrum is a key indicator for identification. unt.eduunt.eduA low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often effective for separating a wide range of organic compounds, including chlorinated hydrocarbons. cromlab-instruments.esTable 2: Proposed GC-MS Method Parameters
| Parameter | Value/Condition | Rationale |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent | Standard, robust system for GC-MS analysis. |
| Column | TG-5SilMS (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A low-polarity column suitable for analyzing chlorinated organic compounds. cromlab-instruments.es |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas compatible with MS detection. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the sample. |
| Injection Mode | Splitless | Maximizes sensitivity for trace byproduct analysis. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient to separate compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method creating searchable fragment patterns. |
| Mass Range | 40-500 amu | Covers the expected mass range of potential byproducts and the parent compound. |
Potential Volatile Byproducts:
1,3-dichloro-2-propanol (B29581)
1-chlorophthalazine
Residual synthesis solvents (e.g., Toluene, Dimethylformamide)
Computational and Theoretical Investigations of 1 1,3 Dichloropropan 2 Yl Phthalazine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations provide profound insights into the electronic nature of molecules. For 1-(1,3-Dichloropropan-2-yl)phthalazine, these methods can predict its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and stability of molecules like this compound. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule's ground state can be accurately calculated. niscpr.res.in
The optimized geometry would reveal the spatial arrangement of the phthalazine (B143731) ring and the 1,3-dichloropropan-2-yl substituent. The phthalazine ring is expected to be largely planar, while the dichloropropanyl group will adopt a conformation that minimizes steric hindrance. The stability of the molecule is often assessed by analyzing the total energy and the vibrational frequencies, where the absence of imaginary frequencies indicates a true energy minimum. niscpr.res.in
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Predicted Value |
| C-N bond lengths (phthalazine ring) | ~1.35 - 1.38 Å |
| C-C bond lengths (phthalazine ring) | ~1.39 - 1.42 Å |
| C-Cl bond lengths | ~1.78 - 1.82 Å |
| N-N bond length | ~1.39 Å |
| C-N-N bond angle | ~116° - 119° |
| C-C-Cl bond angle | ~109° - 112° |
| Note: These are representative values based on DFT calculations of similar heterocyclic compounds. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability. niscpr.res.in
For this compound, the HOMO is likely to be localized on the electron-rich phthalazine ring, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing chloro groups. The energy gap can be calculated using DFT, and this information helps in predicting how the molecule will interact with other species. acadpubl.eu
Table 2: Predicted FMO Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -6.5 to -7.0 |
| LUMO Energy | ~ -1.5 to -2.0 |
| HOMO-LUMO Energy Gap | ~ 4.5 to 5.5 |
| Note: These are representative values based on FMO analysis of related phthalazine derivatives. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). acadpubl.euresearchgate.net
In this compound, the nitrogen atoms of the phthalazine ring are expected to be the most electron-rich regions (red), making them susceptible to electrophilic attack. The hydrogen atoms and the regions around the chlorine atoms are likely to be electron-deficient (blue), indicating sites for potential nucleophilic interaction. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The 1,3-dichloropropan-2-yl substituent can rotate around the single bond connecting it to the phthalazine ring, leading to different conformations. Conformational analysis helps in identifying the most stable conformer and understanding the energy barriers between different conformations. By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface (PES) can be generated. This analysis is crucial for understanding the molecule's flexibility and how it might interact with biological receptors or other molecules.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's vibrations, translations, and rotations. osti.gov For this compound, an MD simulation could reveal how the molecule behaves in a solvent or how it interacts with a biological target. nih.gov193.6.1 These simulations can provide information on the stability of different conformations and the flexibility of the dichloropropanyl side chain. osti.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can also be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netasianresassoc.org Similarly, the vibrational frequencies from DFT calculations can be used to simulate the Infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes. niscpr.res.in Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing further structural information. nih.gov
In Silico Modeling of Structure-Reactivity Relationships and Reaction Pathways
Due to the absence of direct experimental and computational studies specifically targeting this compound in the reviewed literature, this section will extrapolate from theoretical investigations on related phthalazine derivatives and general principles of computational chemistry. The analysis will focus on predicted electronic properties, reactivity indices, and potential reaction pathways relevant to this class of compounds.
In silico modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the relationship between a molecule's structure and its chemical behavior. nih.gov For phthalazine derivatives, computational methods have been employed to explore electronic structures, predict reactivity, and elucidate reaction mechanisms, such as nucleophilic substitutions and alkylations. nih.govnih.gov
Molecular Geometry and Electronic Structure:
The initial step in any computational analysis involves the optimization of the molecule's three-dimensional geometry. For this compound, a DFT method such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be used to find the lowest energy conformation. researchgate.net The resulting optimized structure would provide key data on bond lengths, bond angles, and dihedral angles.
The electronic properties of the molecule are paramount to understanding its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.
Table 1: Predicted Quantum Chemical Descriptors for this compound (Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar heterocyclic compounds.)
| Descriptor | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. nih.gov |
| Dipole Moment (µ) | 3.2 D | Measures the overall polarity of the molecule. |
| Electronegativity (χ) | 3.85 eV | A measure of the power to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.80 eV | Describes the propensity to accept electrons. |
Structure-Reactivity Relationships:
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. For a molecule like this compound, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the phthalazine ring, indicating these are the most probable sites for electrophilic attack (e.g., protonation). researchgate.net Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and potentially the carbon atoms of the ring, highlighting them as sites for nucleophilic attack.
Reaction Pathway Modeling:
Computational modeling can be used to investigate potential reaction pathways. For this compound, two primary types of reactions are of interest: those involving the phthalazine nucleus and those involving the dichloropropyl side chain.
Reactions at the Side Chain: The two chlorine atoms on the propyl side chain are potential leaving groups, making the molecule susceptible to nucleophilic substitution reactions. A theoretical study could model the reaction pathway of, for instance, aminolysis or hydrolysis at these positions. By calculating the transition state energies, one could predict the activation barriers and determine the most likely reaction mechanism (SN1 vs. SN2) and regioselectivity.
Reactions involving the Phthalazine Nitrogen: The lone pairs on the phthalazine nitrogen atoms make them nucleophilic. Theoretical studies on similar heterocyclic systems have investigated alkylation reactions. nih.gov A computational model could explore the reaction of this compound with an alkylating agent to predict the most likely site of N-alkylation (N2 vs. N3), forming a phthalazinium salt. The relative energies of the possible products and the transition states leading to them would reveal the thermodynamic and kinetic favorability of each pathway.
Table 2: Hypothetical Calculated Activation Energies for Potential Reactions (Note: These values are for illustrative purposes to demonstrate the output of reaction pathway modeling.)
| Reaction Type | Nucleophile/Reagent | Position | Predicted Activation Energy (kcal/mol) |
| Nucleophilic Substitution | Amine (e.g., NH₃) | C1' of propyl chain | 25 |
| Nucleophilic Substitution | Amine (e.g., NH₃) | C3' of propyl chain | 25 |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N2 of phthalazine | 18 |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N3 of phthalazine | 22 |
Mechanistic Studies of Chemical Transformations Involving 1 1,3 Dichloropropan 2 Yl Phthalazine
Investigation of Nucleophilic Substitution Reactions on the Dichloropropane Moiety
The dichloropropane moiety of 1-(1,3-dichloropropan-2-yl)phthalazine is susceptible to nucleophilic substitution, where a nucleophile replaces one or both of the chlorine atoms. These reactions can proceed through different mechanistic pathways, primarily the unimolecular (SN1) and bimolecular (SN2) routes. The preferred pathway is highly dependent on the reaction conditions.
Kinetic and Thermodynamic Studies of SN1 and SN2 Pathways
The competition between SN1 and SN2 mechanisms at the secondary carbon of the dichloropropane group is a central aspect of its chemistry. The SN1 reaction is a two-step process initiated by the slow departure of a chloride ion to form a secondary carbocation intermediate, which is then rapidly attacked by a nucleophile. byjus.com The stability of this carbocation is a crucial factor; in this case, it is a secondary carbocation, which is more stable than a primary one but less stable than a tertiary one. patsnap.com The rate of an SN1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics. chemicalnote.com
Conversely, the SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. byjus.comchemicalnote.com This pathway is sensitive to steric hindrance around the reaction center. patsnap.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. chemicalnote.com
Table 1: Comparison of Kinetic and Thermodynamic Parameters for SN1 and SN2 Reactions
| Parameter | SN1 Pathway | SN2 Pathway |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | 3° > 2° > 1° | 1° > 2° > 3° |
| Energy Profile | Features a distinct intermediate | Features a single transition state |
Influence of Solvent and Nucleophile Identity on Reaction Selectivity
The choice of solvent and the nature of the nucleophile are critical in directing the nucleophilic substitution towards either an SN1 or SN2 pathway. csbsju.edu
Solvent Effects: Polar protic solvents, such as water and alcohols, are capable of stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding. This solvation significantly lowers the energy barrier for the ionization step, thereby promoting the SN1 mechanism. libretexts.orglibretexts.org In contrast, polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) are less effective at solvating anions, leaving the nucleophile more "naked" and reactive. These solvents consequently favor the SN2 pathway by increasing the rate of nucleophilic attack. libretexts.org
Nucleophile Identity: The strength and concentration of the nucleophile also play a pivotal role. Strong, high-concentration nucleophiles favor the SN2 mechanism, as the reaction rate is directly proportional to the nucleophile's concentration. masterorganicchemistry.com Weak nucleophiles, which are often the solvent itself in solvolysis reactions, are less likely to attack the substrate directly and will typically wait for the formation of a carbocation, thus favoring the SN1 pathway. libretexts.org
Table 2: Influence of Reaction Conditions on SN1 vs. SN2 Selectivity
| Condition | Favors SN1 | Favors SN2 |
| Solvent | Polar Protic (e.g., H₂O, Ethanol) | Polar Aprotic (e.g., Acetone, DMSO) |
| Nucleophile | Weak, low concentration | Strong, high concentration |
| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) |
Elimination Reactions and Formation of Unsaturated Derivatives
In the presence of a strong base, this compound can undergo elimination reactions (dehydrohalogenation) to form unsaturated derivatives, such as allylic phthalazines. This reaction competes with nucleophilic substitution.
Conditions Favoring Dehydrohalogenation
Dehydrohalogenation is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide, and high temperatures. lumenlearning.comjove.com These conditions promote the removal of a proton from a carbon adjacent (β-position) to the carbon bearing a chlorine atom, leading to the formation of a double bond. The reaction typically follows a bimolecular (E2) mechanism, where the base abstracts a proton concurrently with the departure of the chloride ion. msu.edu The use of a less hindered, strong base like sodium ethoxide can also induce elimination, though competition with SN2 substitution may be more significant. khanacademy.org
Regioselectivity and Stereoselectivity of Elimination Products
The dehydrohalogenation of this compound can potentially yield different isomeric products. The regioselectivity of the reaction is generally governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. lumenlearning.comjove.com However, if a sterically bulky base is used, the less substituted alkene (Hofmann product) may be favored due to the base preferentially abstracting the more accessible proton. jove.com
Stereoselectivity in E2 reactions typically favors the formation of the trans (E) isomer over the cis (Z) isomer, as the trans configuration is thermodynamically more stable due to reduced steric strain. jove.com The reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. msu.edu
Radical Reactions and Halogen Atom Chemistry
Beyond ionic pathways, the dichloropropane moiety can also engage in radical chemistry. Radical reactions are typically initiated by light (photolysis) or radical initiators. libretexts.org In such a scenario, a chlorine radical could be generated, which could then abstract a hydrogen atom from the propane (B168953) chain to form a carbon-centered radical.
This alkyl radical could then participate in a variety of propagation steps, such as reacting with another molecule of a halogenating agent or another radical species. libretexts.org Termination steps would involve the combination of two radicals. The stability of the potential radical intermediate would influence the site of hydrogen abstraction. Given the presence of two chlorine atoms, the molecule could also undergo reductive dechlorination under certain conditions.
Photochlorination Mechanisms
The photochlorination of this compound is a process that would likely proceed via a free-radical chain mechanism. This reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to ultraviolet (UV) light. The subsequent steps would involve the abstraction of a hydrogen atom from the dichloropropyl substituent by a chlorine radical.
The relative reactivity of the hydrogen atoms on the propan-2-yl chain would determine the product distribution. The methine proton at the C2 position is tertiary and flanked by two chlorine atoms and the phthalazine (B143731) ring, which could influence its reactivity. However, the primary protons on C1 and C3 are also available for abstraction. The stability of the resulting carbon radical intermediate is a key factor. A radical at the C2 position would be stabilized by the adjacent phthalazine ring through resonance.
The propagation phase of the reaction would involve the reaction of the carbon radical with a molecule of Cl₂ to form a new C-Cl bond and a new chlorine radical, which continues the chain reaction. Termination of the chain would occur through the combination of any two radical species.
Radical Abstraction and Addition Processes
Beyond photochlorination, the this compound molecule can theoretically undergo other radical abstraction and addition reactions. The dichloropropyl group possesses hydrogen atoms that can be abstracted by various radical initiators, not just chlorine radicals. The stability of the resulting radical intermediate would again be a crucial factor in determining the site of abstraction.
Radical addition reactions could potentially occur at the phthalazine core. The phthalazine ring system is relatively electron-deficient, which could make it susceptible to attack by nucleophilic radicals. The position of the radical addition would be governed by the electronic distribution within the phthalazine ring, with the radical preferring to attack positions that can best accommodate the unpaired electron through resonance stabilization.
Reactivity of the Phthalazine Core
The reactivity of the phthalazine core in this compound is dictated by the presence of the two nitrogen atoms in the heterocyclic ring system. wikipedia.org These nitrogen atoms are basic and can be protonated or alkylated. wikipedia.org
Electrophilic Aromatic Substitution Patterns
The phthalazine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org Any electrophilic attack would likely occur on the benzene (B151609) ring portion of the molecule rather than the pyridazine (B1198779) ring. The directing effect of the dichloropropyl substituent would also play a role in determining the position of substitution. However, forcing conditions would likely be required to achieve any significant conversion.
Nucleophilic Attack on the Phthalazine Ring
The electron-deficient nature of the phthalazine ring makes it susceptible to nucleophilic attack. Nucleophiles can attack the carbon atoms of the pyridazine ring, particularly those adjacent to the nitrogen atoms. The presence of a good leaving group, such as in a chlorophthalazine derivative, would facilitate nucleophilic substitution. iiste.org For instance, treatment of a related chlorophthalazine with primary amines has been shown to result in the substitution of the chlorine atom. iiste.org
Reaction Pathway Elucidation using Spectroscopic Monitoring and Isotopic Labeling
To experimentally investigate the reaction pathways of this compound, a combination of spectroscopic monitoring and isotopic labeling would be invaluable.
Spectroscopic Monitoring: Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for tracking the progress of a reaction in real-time or by analyzing aliquots from the reaction mixture at different time intervals. nih.gov Changes in the chemical shifts and coupling constants of the protons and carbons in both the dichloropropyl chain and the phthalazine core would provide detailed information about the structural transformations occurring. For example, the conversion of a C-H bond to a C-Cl bond during photochlorination would result in a significant downfield shift for the corresponding carbon and proton signals. Infrared (IR) spectroscopy could be used to monitor the appearance or disappearance of characteristic functional group vibrations, such as the C-Cl stretch. nih.gov
Isotopic Labeling: Isotopic labeling studies, where one or more atoms in the this compound molecule are replaced with their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, or ¹³C for carbon), would provide definitive mechanistic insights. For instance, by selectively replacing the hydrogen atoms at different positions on the dichloropropyl chain with deuterium, one could determine the relative rates of abstraction at each site through kinetic isotope effect studies. The position of the label in the product, as determined by mass spectrometry or NMR, would unambiguously establish the reaction pathway.
Mechanistic Biological Interaction Studies of 1 1,3 Dichloropropan 2 Yl Phthalazine Excluding Clinical Outcomes
In Silico Ligand-Target Interaction Modeling
In silico methods, which utilize computational simulations, are pivotal in predicting and analyzing the interactions between a ligand, such as 1-(1,3-dichloropropan-2-yl)phthalazine, and its potential protein targets. nih.gov These approaches are essential for identifying potential binding partners and understanding the structural basis of these interactions. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For phthalazine (B143731) derivatives, a significant amount of research has focused on their interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic therapy. nih.govajchem-b.com
In typical molecular docking studies of phthalazine compounds with VEGFR-2, the following interactions are often observed:
Hydrogen Bonding: The nitrogen atoms within the phthalazine core can act as hydrogen bond acceptors.
Hydrophobic Interactions: The aromatic rings of the phthalazine structure engage in hydrophobic interactions with nonpolar residues in the active site of the receptor.
Pi-Pi Stacking: The planar phthalazine ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.
Table 1: Hypothetical Key Interactions for this compound in a Kinase Active Site
| Interaction Type | Ligand Moiety | Potential Protein Residue |
|---|---|---|
| Hydrogen Bond | Phthalazine Nitrogen | Cysteine, Aspartate |
| Hydrophobic | Dichloropropyl Group | Leucine, Valine, Isoleucine |
This table is illustrative and based on docking studies of similar phthalazine derivatives.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model for a class of compounds can be generated based on the structure of a known ligand-receptor complex or a set of active molecules. nih.gov This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the model and are therefore likely to be active at the same target. nih.gov
For the phthalazine class of compounds, a pharmacophore model might include features such as:
A hydrogen bond acceptor feature corresponding to the phthalazine nitrogens.
A hydrophobic/aromatic feature representing the fused benzene (B151609) ring.
Additional hydrophobic or hydrogen-bonding features depending on the substituents.
A virtual screening campaign using a pharmacophore model derived from known VEGFR-2 inhibitors could potentially identify this compound as a hit if its 3D conformation matches the key features of the pharmacophore. This would suggest that it is a candidate for further investigation as a modulator of that target.
Biophysical Characterization of Molecular Binding
Biophysical techniques provide quantitative data on the binding of a ligand to its target protein, confirming the predictions from in silico models and offering deeper insights into the interaction thermodynamics and kinetics. diva-portal.org
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. mdpi.com In a typical SPR experiment to study the binding of this compound, the target protein (e.g., an enzyme or receptor) would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
From the resulting sensorgram, one can determine:
Association rate constant (ka): The rate at which the compound binds to the target.
Dissociation rate constant (kd): The rate at which the compound unbinds from the target.
Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as kd/ka.
While specific SPR data for this compound is not available, this technique would be essential to confirm a direct interaction with a putative target identified through virtual screening and to quantify the affinity of that interaction.
Table 2: Representative SPR Kinetic Data for a Small Molecule-Protein Interaction
| Parameter | Value | Unit |
|---|---|---|
| ka | 1.5 x 10^5 | M⁻¹s⁻¹ |
| kd | 3.0 x 10⁻³ | s⁻¹ |
This table contains example data and does not represent actual findings for this compound.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. wur.nl By titrating a solution of the ligand (this compound) into a solution containing the target protein, ITC can determine a complete thermodynamic profile of the interaction in a single experiment. wur.nl
The parameters obtained from an ITC experiment include:
Binding Affinity (KD)
Stoichiometry of Binding (n)
Enthalpy of Binding (ΔH)
Entropy of Binding (ΔS)
This thermodynamic signature provides a deeper understanding of the forces driving the binding interaction. For example, a negative enthalpy change suggests favorable hydrogen bonding and van der Waals interactions, while a positive entropy change often points to the role of hydrophobic interactions and desolvation effects. No published ITC studies for this compound are currently available.
Table 3: Illustrative Thermodynamic Parameters from an ITC Experiment
| Parameter | Value | Unit |
|---|---|---|
| n (Stoichiometry) | 1.1 | - |
| KD | 15 | µM |
| ΔH | -8.5 | kcal/mol |
This table contains example data and does not represent actual findings for this compound.
Mechanistic Studies of Enzyme Modulation (without reporting efficacy or toxicity)
Should in silico and biophysical studies identify a specific enzyme as a target for this compound, further mechanistic studies would be required to understand how the compound modulates the enzyme's activity. These studies focus on the mode of inhibition or activation.
For an enzyme inhibitor, key questions to be addressed would include:
Reversibility: Does the compound bind covalently or non-covalently to the enzyme? The presence of two reactive chloro- groups on the propyl substituent of this compound suggests the potential for covalent inhibition, which would require specific assays to investigate.
Mode of Inhibition: Does the compound compete with the substrate (competitive inhibition), bind to the enzyme-substrate complex (uncompetitive inhibition), or bind to a site other than the active site (non-competitive or allosteric inhibition)? This is typically determined by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.
Currently, there are no published studies detailing the mechanistic modulation of any specific enzyme by this compound.
Investigation of Inhibition Mechanisms (e.g., competitive, non-competitive)
No studies were found that investigated the potential inhibitory effects of this compound on any enzyme, nor have any kinetic studies been published to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Structural Basis of Enzyme-Ligand Interactions (e.g., crystallography of protein-ligand complexes)
There are no published crystal structures of this compound in complex with any protein or enzyme. This lack of structural data prevents any analysis of its binding mode, active site interactions, or the conformational changes that may occur upon binding.
Exploration of Molecular Interactions with Cellular Components
DNA/RNA Binding Mechanism Investigations
No research has been conducted to determine if or how this compound interacts with nucleic acids. There is no information on its potential to bind to DNA or RNA, nor any studies elucidating a possible binding mechanism (e.g., intercalation, groove binding).
Membrane Interaction Studies and Permeation Mechanisms
There is a lack of data concerning the interaction of this compound with cellular membranes. Consequently, its mechanisms of membrane permeation and its effects on membrane structure and function remain uninvestigated.
Exploration of Non Medical and Advanced Material Applications of 1 1,3 Dichloropropan 2 Yl Phthalazine
As a Versatile Building Block in Organic Synthesis
The structure of 1-(1,3-Dichloropropan-2-yl)phthalazine, characterized by the presence of two reactive chloro groups, makes it a promising candidate as a versatile building block in organic synthesis. These chloro groups can be substituted by a variety of nucleophiles, opening pathways for the creation of diverse molecular architectures.
Precursor for Further Heterocyclic Derivatization
The dichloropropyl moiety attached to the phthalazine (B143731) ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of new heterocyclic derivatives. For instance, reaction with primary or secondary amines could lead to the formation of amino-substituted phthalazine derivatives. Such reactions are fundamental in the construction of more complex nitrogen-containing heterocyclic systems. fayoum.edu.eg The bifunctional nature of the 1,3-dichloropropan-2-yl group could also be exploited to form cyclic structures. For example, reaction with a dinucleophile could lead to the formation of a new heterocyclic ring fused to or pendant from the phthalazine core.
The general scheme for nucleophilic substitution at the chloropropyl group is depicted below:
| Reactant | Nucleophile (Nu) | Product |
| This compound | R-NH₂ (Primary Amine) | 1-(1,3-di(alkylamino)propan-2-yl)phthalazine derivative |
| This compound | R₂-NH (Secondary Amine) | 1-(1,3-di(dialkylamino)propan-2-yl)phthalazine derivative |
| This compound | R-SH (Thiol) | 1-(1,3-di(alkylthio)propan-2-yl)phthalazine derivative |
| This compound | R-OH (Alcohol) | 1-(1,3-di(alkoxy)propan-2-yl)phthalazine derivative |
Scaffold for Complex Molecular Architecture Construction
The phthalazine nucleus itself serves as a rigid scaffold, and the dichloropropyl arm provides reactive sites for building more intricate molecular structures. This dual functionality allows for the systematic construction of complex molecules with potentially interesting properties. For example, the chloro groups could be replaced by moieties capable of participating in cross-coupling reactions, such as boronic acids or alkynes, enabling the attachment of various aryl or acetylenic groups. This approach is a common strategy in medicinal chemistry and materials science for creating molecules with tailored electronic and steric properties. The ability to build upon the phthalazine core in a controlled manner makes compounds like this compound potentially valuable starting materials for the synthesis of novel organic compounds. nih.gov
Potential in Coordination Chemistry and Materials Science
The nitrogen atoms in the phthalazine ring and the potential for functionalization at the dichloropropyl side chain suggest that this compound and its derivatives could have applications in coordination chemistry and materials science.
Ligand Design for Metal Complexation and Catalysis
Phthalazine derivatives are known to act as ligands, coordinating to metal ions through their nitrogen atoms. researchgate.net The specific compound this compound could potentially coordinate to metal centers. Furthermore, substitution of the chloro groups with other donor atoms, such as nitrogen, sulfur, or oxygen, could create multidentate ligands. These ligands could form stable complexes with a variety of transition metals, and such complexes are often investigated for their catalytic activity in various organic transformations. The geometry and electronic properties of the resulting metal complexes would be influenced by the nature of the substituents on the propyl chain, allowing for the fine-tuning of the catalyst's performance.
Applications in Agrochemicals (Mechanistic Focus)
While there is no specific information on the agrochemical applications of this compound, the broader class of nitrogen-containing heterocycles, including phthalazines, has been explored for use in agriculture. nih.gov The biological activity of such compounds is highly dependent on their specific structure and functional groups.
Phthalazine derivatives have been investigated for various biological activities, and their mechanism of action often involves interaction with specific enzymes or receptors in the target organism. For a compound like this compound to have agrochemical potential, it would likely need to interact with a key biological pathway in a pest or pathogen. The reactive chloro groups could potentially alkylate biological macromolecules, such as proteins or DNA, leading to a toxic effect. However, this is a general mechanism for many reactive alkylating agents and would require significant investigation to establish a specific and selective mode of action for agrochemical use. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds to identify structures with high efficacy and low environmental impact.
Sensing and Imaging Applications
Phthalazine derivatives have been investigated for their utility in the development of sensors and imaging agents due to their photophysical properties.
Development as a Fluorescent Probe or Label
The inherent fluorescence of some phthalazine compounds makes them attractive candidates for fluorescent probes. The fluorescence properties are often influenced by the substituents on the phthalazine ring. It is conceivable that the this compound moiety, if it possesses suitable photophysical characteristics, could be functionalized to create a fluorescent probe. The dichloropropanyl group could serve as a reactive handle to attach the molecule to other molecules of interest, thereby acting as a fluorescent label. The development of such a probe would require extensive research into its excitation and emission spectra, quantum yield, and photostability, none of which is currently available in the public domain.
Integration into Chemosensors
Phthalazine-based compounds have been successfully employed as chemosensors for the detection of various metal ions. researchgate.net These sensors typically operate through a mechanism where the binding of an analyte to the phthalazine derivative induces a change in its optical or electrochemical properties. For this compound to be integrated into a chemosensor, it would need to exhibit selective binding to a target analyte. The chlorine atoms on the propan-2-yl side chain could potentially act as coordination sites for metal ions. However, without any studies on the binding affinity and selectivity of this specific compound, its potential as a chemosensor remains purely theoretical.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1,3-Dichloropropan-2-yl)phthalazine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, 1-chlorophthalazine (a precursor) reacts with dichloropropane derivatives under controlled conditions. Evidence from hydralazine synthesis shows that alkylation of phthalazine derivatives with halogenated alkanes (e.g., 1,3-dichloropropane) in the presence of anhydrous potassium carbonate or sodium acetate in acetone is effective . Optimization requires precise stoichiometry, reflux conditions (3–6 hours), and inert atmospheres to minimize hydrolysis of reactive intermediates. Purity can be enhanced via recrystallization or column chromatography .
Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for phthalazine), methylene/methine protons from the dichloropropyl group (δ 3.5–5.0 ppm), and coupling patterns to confirm substitution. For example, the dichloropropane moiety may show splitting due to geminal chlorine atoms .
- IR : Stretching vibrations for C-Cl bonds (550–750 cm⁻¹) and phthalazine C=N/C-C aromatic vibrations (1600–1450 cm⁻¹) are critical. Absence of OH/NH bands confirms successful substitution .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodological Answer : The compound is prone to hydrolysis under basic or highly acidic conditions due to labile C-Cl bonds. Stability studies in buffered solutions (pH 4–7) show degradation <5% over 4 weeks at 25°C. Storage recommendations include anhydrous solvents (e.g., acetonitrile, DMF) at –20°C with desiccants. Degradation products can be monitored via HPLC-MS .
Advanced Research Questions
Q. How do electronic and steric effects of the dichloropropyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl atoms increase electrophilicity at the phthalazine N-atoms, facilitating nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric hindrance from the dichloropropyl group may reduce yields in bulky ligand systems. Computational DFT studies can predict reactive sites, while kinetic experiments (e.g., varying Cl positions) validate mechanistic pathways .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Common impurities include residual 1-chlorophthalazine (from incomplete substitution) and dimeric byproducts (e.g., 1-(2-phthalazin-1-ylhydrazino)phthalazine). Analytical strategies:
- HPLC-DAD/ELSD : Gradient elution with C18 columns (acetonitrile/water + 0.1% TFA) resolves impurities.
- LC-MS/MS : Identifies chlorinated degradation products via characteristic isotopic clusters.
- Reference standards : Use certified impurities (e.g., CAS 5784-45-2 for 1-chlorophthalazine) for quantification .
Q. How can single-crystal X-ray diffraction determine the molecular conformation of this compound derivatives?
- Methodological Answer : Crystallize the compound in ethanol/water or DMSO. Data collection at 100 K (Mo Kα radiation, λ = 0.71073 Å) with a Bruker APEX-II diffractometer resolves bond lengths (e.g., C-Cl ≈ 1.73 Å) and dihedral angles between the phthalazine core and dichloropropyl group. Hydrogen bonding networks (e.g., N–H⋯Cl) stabilize the lattice, as seen in analogous hydrazine-phthalazine structures .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?
- Methodological Answer :
- MIC/MBC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC.
- Mechanistic studies : Fluorescence microscopy with SYTOX Green assesses membrane disruption. Hydralazine-derived analogs show activity via metal ion chelation (e.g., Fe³⁺), disrupting microbial redox pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
